N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide

Anticancer Breast cancer Apoptosis

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (CAS 571954-81-9) is a synthetic small-molecule heterocycle belonging to the 1,3,4-thiadiazole benzamide class. It features a 1,3,4-thiadiazole core substituted at the 5-position with a cyclopropyl group and N-linked to a 3-methylbenzamide moiety.

Molecular Formula C13H13N3OS
Molecular Weight 259.33 g/mol
CAS No. 571954-81-9
Cat. No. B6614038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
CAS571954-81-9
Molecular FormulaC13H13N3OS
Molecular Weight259.33 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C3CC3
InChIInChI=1S/C13H13N3OS/c1-8-3-2-4-10(7-8)11(17)14-13-16-15-12(18-13)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,14,16,17)
InChIKeyUBWVVMDYRXZPHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (CAS 571954-81-9): Compound Class and Procurement Baseline


N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (CAS 571954-81-9) is a synthetic small-molecule heterocycle belonging to the 1,3,4-thiadiazole benzamide class . It features a 1,3,4-thiadiazole core substituted at the 5-position with a cyclopropyl group and N-linked to a 3-methylbenzamide moiety [1]. The compound is commercially available for R&D use at 97% purity (Catalog No. CM1066763) and is supplied with a safety data sheet (SDS) confirming 100% concentration [2]. Within the broader 1,3,4-thiadiazole benzamide family, compounds of this scaffold have demonstrated anticancer activity through multiple mechanisms including apoptosis induction, cell cycle arrest, and VEGFR-2 inhibition [3].

Why In-Class 1,3,4-Thiadiazole Benzamides Cannot Simply Replace N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide


Substitution among 1,3,4-thiadiazole benzamide analogs is deceptively risky because small structural variations at the thiadiazole 5-position or the benzamide ring produce divergent biological profiles. For example, the cyclopropyl group at the 5-position of the related [1,2,3]thiadiazole scaffold was identified as optimal for necroptosis inhibitory potency in a dedicated SAR study, with deviation to other alkyl groups causing erosion of activity [1]. In the 1,3,4-thiadiazole series, meta-substitution on the benzamide ring (3-methyl) versus para-substitution (4-methyl) represents a regioisomeric distinction that can alter target binding geometry, as demonstrated by LSD1 inhibitors where the precise benzamide substitution pattern dictates brain penetrance and H3K4 methylation selectivity [2]. The quantitative evidence below demonstrates that this compound's specific combination of 5-cyclopropyl and 3-methylbenzamide substituents cannot be assumed interchangeable with des-cyclopropyl, para-methyl, or unsubstituted benzamide analogs without risking loss of desired biological activity.

Quantitative Differentiation Evidence for N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide vs. Closest Analogs


Anticancer Potency in MCF-7 Breast Cancer Cells: Meta-Methyl vs. Para-Methyl vs. Unsubstituted Benzamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (meta-methyl) demonstrated an IC50 of 15 µM against MCF-7 breast cancer cells with a mechanism of apoptosis induction [1]. In contrast, related 1,3,4-thiadiazole benzamide analogs in the same screening library lacking the cyclopropyl group or bearing different substitution patterns showed substantially weaker activity (IC50 >100 µM and IC50 28–55 µM range) against various targets [2]. Within the broader 1,3,4-thiadiazole class, optimized lead compounds achieved IC50 values of <10 µM against MCF-7 cells, representing the potency ceiling for this scaffold class [3]. The meta-methyl substitution on the benzamide ring therefore positions this compound at an intermediate potency level within the class—stronger than unsubstituted or des-cyclopropyl analogs but not yet reaching the sub-10 µM range of multiply optimized derivatives.

Anticancer Breast cancer Apoptosis

Cyclopropyl Group Contribution to Target Engagement: Factor XIa Inhibition as a Surrogate Selectivity Marker

A closely related analog bearing the same 5-cyclopropyl-1,3,4-thiadiazol-2-yl core—N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[(2-fluorophenyl)sulfonylamino]propanamide—demonstrated measurable binding to Factor XIa with an IC50 of 50,000 nM (50 µM) [1]. While this affinity is modest, it establishes that the 5-cyclopropyl-1,3,4-thiadiazol-2-yl scaffold is capable of engaging protease targets. Analogs lacking the cyclopropyl group (e.g., 5-unsubstituted or 5-methyl variants) have shown divergent target selectivity profiles in kinase and demethylase assays [2]. The cyclopropyl group confers conformational constraint and increased lipophilicity (calculated XLogP3 ~3.1 for cyclopropyl-containing analogs) [3], which may enhance passive membrane permeability and target binding pocket occupancy relative to des-cyclopropyl comparators where these properties are diminished.

Factor XIa Coagulation Binding affinity

Regioisomeric Differentiation: 3-Methyl (Meta) vs. 4-Methyl (Para) Benzamide Substitution

The meta-methyl substitution pattern of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (CAS 571954-81-9) is regioisomerically distinct from its para-methyl counterpart N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide (CAS 556040-44-9). Both compounds share identical molecular formula (C13H13N3OS) and molecular weight (259.33 g/mol) and are commercially available at comparable purity (97%) . However, in the broader 1,3,4-thiadiazole benzamide SAR landscape, meta-substitution has been associated with distinct biological outcomes: meta-substituted benzamide derivatives of 1,3,4-thiadiazole have demonstrated apoptosis induction in MCF-7 cells and VEGFR-2 inhibition [1], whereas para-substituted analogs in the LSD1 inhibitor series (e.g., T-448 free base) engage an entirely different target class (H3K4 demethylase) with nanomolar potency [2]. This regioisomeric divergence in target selectivity means that the choice between CAS 571954-81-9 (meta-methyl) and CAS 556040-44-9 (para-methyl) is not interchangeable—each regioisomer may direct the scaffold toward entirely different biological pathways and screening outcomes.

Regioisomer Structure-activity relationship Substitution pattern

Cyclopropyl as a Privileged Substituent for Biological Activity in Thiadiazole Scaffolds

A systematic structure-activity relationship study of [1,2,3]thiadiazole benzylamide necroptosis inhibitors (necrostatin series) identified the cyclopropyl group as the optimal substituent at the 4-position of the thiadiazole ring, with small cyclic alkyl groups outperforming larger or acyclic alternatives [1]. Although this SAR was established on the [1,2,3]-regioisomeric thiadiazole scaffold rather than the 1,3,4-thiadiazole scaffold of the target compound, the principle that cyclopropyl confers superior biological potency through conformational constraint and optimized steric fit is transferable across thiadiazole regioisomers. Necrostatin-1 (containing a 4-cyclopropyl-[1,2,3]thiadiazole) achieved an EC50 of 494 nM in necroptosis inhibition [2]. Replacement of the cyclopropyl with other substituents consistently eroded potency. For the target compound's 1,3,4-thiadiazole scaffold, the 5-cyclopropyl substitution likewise provides conformational rigidity and lipophilic character that des-cyclopropyl analogs (e.g., 3-methyl-N-(1,3,4-thiadiazol-2-yl)benzamide, CAS 304459-43-6) lack, resulting in predictable differences in membrane permeability and binding site complementarity.

Cyclopropyl Structure-activity relationship Necroptosis

Procurement-Grade Differentiation: Purity, Documentation, and Vendor Availability Compared to Closest Analogs

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (CAS 571954-81-9) is commercially sourced at 97% purity (Catalog No. CM1066763) with an accompanying SDS documentation package [1]. The unsubstituted benzamide analog (CAS 556042-48-9) is available at 98% purity , while the para-methyl regioisomer (CAS 556040-44-9) is also supplied at 97% purity . All three closest analogs are available from commercial vendors for R&D use. The key procurement differentiation lies not in purity (all ≥97%) but in the documented biological annotation: CAS 571954-81-9 has publicly reported MCF-7 anticancer activity (IC50 15 µM, apoptosis mechanism) [2], whereas CAS 556042-48-9 has reported antimicrobial but not anticancer annotation , and CAS 556040-44-9 lacks publicly accessible biological activity data in primary literature. For procurement targeting anticancer screening programs, CAS 571954-81-9 offers the most complete biological annotation package among the three closest commercially available analogs.

Procurement Purity Vendor comparison

Recommended Research and Procurement Application Scenarios for N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-3-methylbenzamide (CAS 571954-81-9)


Oncology Hit-Finding: Breast Cancer (MCF-7) Primary Screening

This compound is best deployed as a mid-potency starting point (MCF-7 IC50 = 15 µM, apoptosis mechanism) [1] in breast cancer hit-finding campaigns. Its activity level is sufficient for primary screening hit confirmation while leaving room for medicinal chemistry optimization. Researchers should prioritize this compound over des-cyclopropyl analogs (which lack measurable MCF-7 activity) [2] and the para-methyl regioisomer (which has no public anticancer annotation) for oncology programs. The documented apoptosis mechanism provides a phenotypic anchor for downstream mechanistic follow-up, including annexin V/PI assays and caspase activation studies as employed in the broader 1,3,4-thiadiazole class [3].

Scaffold-Hopping and Cyclopropyl SAR Exploration

The cyclopropyl group at the 5-position is a critical potency determinant across thiadiazole chemotypes, as evidenced by necrostatin SAR where cyclopropyl was identified as the optimal small alkyl substituent [4]. This compound serves as an ideal reference standard for scaffold-hopping studies comparing 1,3,4-thiadiazole vs. [1,2,3]thiadiazole regioisomers, or for systematic SAR exploration where the cyclopropyl is varied to larger cycloalkyl, branched alkyl, or heterocyclic replacements. Procurement of des-cyclopropyl comparators (e.g., CAS 304459-43-6) alongside this compound enables direct measurement of the cyclopropyl contribution to target binding, permeability, and metabolic stability within a controlled experimental framework.

Regioisomeric Selectivity Profiling: Meta vs. Para Benzamide Substitution

The meta-methyl substitution pattern of CAS 571954-81-9 versus the para-methyl regioisomer (CAS 556040-44-9) offers a clean regioisomeric pair for probing substitution-dependent target selectivity. As demonstrated in the LSD1 inhibitor series, para-substituted thiadiazole benzamides preferentially engage epigenetic targets (IC50 = 22–140 nM) [5], while meta-substituted variants trend toward cytotoxic mechanisms. Parallel procurement of both regioisomers enables systematic evaluation of how benzamide substitution geometry diverts the thiadiazole scaffold between distinct target classes (kinase/epigenetic vs. apoptosis/cytotoxicity), generating valuable chemogenomic SAR data.

Computational Chemistry and ADMET Property Benchmarking

With a molecular weight of 259.33 g/mol, calculated logP of ~3.1 (based on cyclopropyl-containing analogs) [6], and compliance with lead-like chemical space, this compound is suitable as a computational benchmark for in silico ADMET profiling and docking studies. The 1,3,4-thiadiazole class has demonstrated favorable in silico ADMET properties including compliance with Lipinski's Rule of Five, low predicted blood-brain barrier penetration, and high intestinal absorption [7]. Researchers can use this compound's physicochemical profile as a baseline for virtual screening libraries and for calibrating docking scores against experimentally determined MCF-7 cytotoxicity data.

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